(1-Cyclohexylethyl)(methyl)amine hydrochloride
Overview
Description
(1-Cyclohexylethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C9H20ClN. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(methyl)amine hydrochloride typically involves the reaction of cyclohexyl ethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(methyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1-Cyclohexylethyl)(methyl)amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylamine hydrochloride
- N-Methylcyclohexylamine hydrochloride
- Cyclohexylethylamine hydrochloride
Uniqueness
(1-Cyclohexylethyl)(methyl)amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced selectivity in chemical reactions and greater versatility in synthetic applications .
Properties
IUPAC Name |
1-cyclohexyl-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h8-10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQTVMNDXSRCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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